N-[(1H-indol-3-yl)(phenyl)methyl]hydroxylamine
Description
N-[(1H-Indol-3-yl)(phenyl)methyl]hydroxylamine is a hydroxylamine derivative featuring a benzhydryl-like structure where the hydroxylamine (-NHOH) group is attached to a methylene bridge connecting a phenyl ring and an indole moiety.
Properties
IUPAC Name |
N-[1H-indol-3-yl(phenyl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h1-10,15-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBCYMLKQCKXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-indol-3-yl)(phenyl)methyl]hydroxylamine typically involves the reaction of indole derivatives with phenylmethylhydroxylamine. One common method includes the use of a Fischer indole cyclization reaction, where indole derivatives are reacted with phenylhydrazine in the presence of an acid catalyst . The reaction conditions often involve refluxing the mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-indol-3-yl)(phenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indole, including N-[(1H-indol-3-yl)(phenyl)methyl]hydroxylamine, exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. A notable study evaluated the antiproliferative effects of similar compounds against various cancer cell lines, revealing that specific substitutions on the indole ring enhance activity against tumors such as breast cancer and cervical cancer .
Antibacterial Properties
This compound has been investigated for its antibacterial activity, particularly against multi-drug resistant strains. The compound's structural characteristics allow it to interact effectively with bacterial targets, potentially overcoming resistance mechanisms . Research has identified that certain derivatives show minimum inhibitory concentrations (MIC) comparable to or better than existing antibiotics, making them promising candidates for further development .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction processes. Adjusting reaction conditions such as temperature and solvent choice can significantly impact the efficiency of synthesis.
Case Studies and Research Findings
Several case studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of N-[(1H-indol-3-yl)(phenyl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and nitric oxide synthase (NOS), which are involved in inflammatory processes . Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related indole derivatives and hydroxylamine/hydroxamic acid analogs, emphasizing synthesis, structural features, and biological relevance.
N-((1H-Indol-3-yl)methyl)hydroxylamine (DX-01-14)
- Structure : Hydroxylamine linked to an indol-3-yl methyl group.
- Synthesis : Prepared via a two-step procedure starting from indole-3-carbaldehyde, achieving a 69% yield. The absence of bulky substituents on the indole ring facilitates higher yields compared to analogs with additional aryl groups .
N-((5-(o-Tolyl)-1H-indol-3-yl)methyl)hydroxylamine (DX-01-15)
- Structure : Similar to DX-01-14 but with an o-tolyl group at the indole’s 5-position.
- Synthesis : Yield drops to 43% due to steric hindrance from the o-tolyl group during Suzuki-Miyaura coupling .
- Key Differences : The o-tolyl substituent may enhance lipophilicity and alter binding interactions in enzyme inhibition assays compared to the unsubstituted target compound.
N-(Substituted Phenyl)-2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl) Acetamide Derivatives
- Structure: Hydroxyimino methyl group on indole linked to an acetamide moiety with varied phenyl substituents.
- Synthesis : Synthesized via condensation of 1H-indole-3-carbaldehyde oxime with 2-chloroacetamide derivatives. These derivatives exhibit moderate to high antioxidant activity in DPPH and FRAP assays .
- Key Differences : Replacement of the hydroxylamine group with an acetamide reduces redox reactivity but improves stability.
5-(4-(Di(1H-Indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-amine Derivatives
- Structure : Thiadiazole core linked to a di(indolyl)methylphenyl group.
- Synthesis : Yields range from 81–92%, attributed to the stabilizing effect of the di(indolyl) group during cyclocondensation .
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (6)
- Structure : Hydroxamic acid with a cyclopropane carboxamide backbone.
- Synthesis : Prepared via standard hydroxamic acid coupling, similar to methods used for indole derivatives .
Data Tables
Table 2: Physicochemical Properties
| Compound Name | LogP* | Solubility (mg/mL) | Stability Notes |
|---|---|---|---|
| N-[(1H-Indol-3-yl)(phenyl)methyl]hydroxylamine | ~2.5 | Low (hydrophobic) | Likely sensitive to oxidation |
| DX-01-14 | ~1.8 | Moderate | Stable under inert atmosphere |
| Compound 1 (Thiadiazol-2-amine) | ~3.2 | Low | High thermal stability |
| N-(4-Chlorophenyl)-hydroxamic acid | ~2.0 | High (polar group) | Prone to hydrolysis in acidic conditions |
*Calculated using fragment-based methods.
Key Findings and Implications
- Synthesis Challenges : The target compound’s discontinued status contrasts with the high yields of analogs like DX-01-14 (69%) and thiadiazol-2-amine derivatives (up to 92%), suggesting that steric hindrance or purification difficulties may limit its practicality .
- Bioactivity Potential: Hydroxylamine derivatives with indole scaffolds (e.g., DX-01-14) show promise as indoleamine 2,3-dioxygenase (IDO1) inhibitors, a target in cancer immunotherapy . In contrast, thiadiazole derivatives exhibit broader antifungal activity, likely due to their extended aromatic systems .
- Structural Optimization : Introducing electron-withdrawing groups (e.g., chloro in ) or bulky substituents (e.g., o-tolyl in DX-01-15) can modulate reactivity and bioactivity, though at the cost of synthetic efficiency .
Biological Activity
N-[(1H-indol-3-yl)(phenyl)methyl]hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the compound's biological activity, including its anticancer properties, antibacterial effects, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique indole and phenyl moieties, which are known to contribute to various biological activities. The hydroxylamine functional group is also significant in mediating interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : Research indicates that compounds with indole structures can interfere with cell cycle progression.
- Induction of Apoptosis : Studies suggest that hydroxylamines can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on Lung Cancer Cells :
-
Breast Cancer Evaluation :
- Another study reported that this compound showed promising results against breast cancer cell lines, contributing to a reduction in tumor growth in xenograft models.
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for its antibacterial effects.
Efficacy Against Bacterial Strains
The compound has demonstrated activity against several bacterial strains, including drug-resistant variants. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.5 |
| Escherichia coli | 8 |
| Klebsiella pneumoniae | 2 |
These results suggest that this compound could be a candidate for further development as an antibacterial agent, particularly in treating infections caused by resistant strains .
Safety and Toxicity Profile
While evaluating the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments have indicated that the compound exhibits a favorable therapeutic index, with cytotoxicity levels significantly lower than its antibacterial activity .
Q & A
Q. How should researchers design mechanistic studies to investigate the compound’s role in radical scavenging or nitroxide formation?
- Methodological Answer : Conduct EPR spectroscopy to detect stable radical intermediates. Use spin-trapping agents (e.g., DMPO) in aqueous solutions to identify transient species. Pair with cyclic voltammetry to measure redox potentials, correlating with antioxidant capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
